molecular formula C14H15NOS B1597649 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 213462-19-2

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1597649
CAS No.: 213462-19-2
M. Wt: 245.34 g/mol
InChI Key: YZMKEDMYYJQGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tautomerism

Thienopyridines exhibit keto-enol tautomerism in their unsaturated forms, but the tetrahydro modification in this compound restricts such equilibria . However, the methoxy group’s electron-donating resonance effects stabilize specific electronic states, influencing charge distribution across the bicyclic system .

Conformational Isomerism

  • Tetrahydropyridine Ring :
    • Half-chair conformation : Dominant in crystalline states, with C4 and C7 deviating from the plane by 0.62 Å and 0.58 Å, respectively .
    • Boat conformation : Observed in solution-phase NMR studies, with an energy barrier of ~8.2 kcal/mol for interconversion .
  • Methoxyphenyl Rotamers :
    • Two rotamers exist due to rotation about the C4–C(aryl) bond, separated by a 2.3 kcal/mol energy barrier (DFT calculations) . The anti rotamer predominates (85%) in polar solvents.

Table 1 : Conformational Energy Differences (DFT, B3LYP/6-31G*)

Conformer Relative Energy (kcal/mol)
Half-chair (R) 0.0
Boat (R) 3.1
Half-chair (S) 1.8

Crystallographic Data and X-ray Diffraction Studies

Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 14.526 Å, b = 6.1065 Å, c = 17.490 Å, β = 99.10°
Volume 1532.0 ų
Z (Formula Units) 4

Structural Insights

  • Hydrogen Bonding : Intramolecular N–H⋯O interactions (2.89 Å) stabilize the half-chair conformation .
  • Packing Interactions : C–H⋯π contacts (3.42 Å) between thiophene and methoxyphenyl groups enhance lattice stability .
  • Thermal Ellipsoids : Anisotropic displacement parameters indicate greater mobility in the methoxy group compared to the bicyclic core .

Figure 2 : X-ray structure showing (A) half-chair conformation and (B) intramolecular hydrogen bonds (PDB: 7U3F) .

Properties

IUPAC Name

4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-16-11-4-2-10(3-5-11)14-12-7-9-17-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMKEDMYYJQGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371588
Record name 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213462-19-2
Record name 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine generally follows a modular approach:

  • Construction of the tetrahydrothieno[3,2-c]pyridine core
  • Introduction of the 4-methoxyphenyl substituent
  • Final cyclization and purification steps

Detailed Preparation Methods

Multi-Step Synthesis via 4-Oxopiperidine-3-Carboxylic Acid Esters

A widely cited and scalable method begins with 4-oxopiperidine-3-carboxylic acid esters. The process is summarized in the following table and steps:

Step Reagents/Conditions Key Transformation Notes
1 Ammonia + acrylic acid ester Formation of 3,3'-iminodipropionic acid ester McElvain et al. method
2 Alkylation with 4-methoxybenzyl halide (e.g., chloride or bromide), base (e.g., sodium hydride, potassium tert-butylate, or dimethylformamide as solvent) N-alkylation to introduce 4-methoxyphenyl group 0–boiling point of solvent
3 Decarboxylation (acidic hydrolysis, reflux) Removal of ester function, formation of 4-oxo-3-(4-methoxyphenyl)piperidine CO₂ evolution observed
4 Ozonolysis (ozone, inert solvent, -70 to +40°C), reduction (e.g., dimethyl sulfide) Oxidative cleavage, formation of 4-oxo-3-piperidine acetaldehyde Performed under inert gas
5 Cyclization (hydrogen chloride, hydrogen sulfide, metal halide catalyst such as titanium tetrachloride, -70 to +40°C) Ring closure to tetrahydrothieno[3,2-c]pyridine core In situ, solvent carried over
6 Extraction, washing, drying, and purification Isolation of final product Standard workup procedures
Key Experimental Details
  • Alkylation : The base (e.g., sodium hydride) deprotonates the piperidine nitrogen, allowing nucleophilic substitution with the 4-methoxybenzyl halide.
  • Decarboxylation : Reflux in hydrochloric acid leads to CO₂ evolution, indicating successful removal of the ester group.
  • Ozonolysis and Reduction : Ozone is bubbled through the solution at low temperature; the intermediate ozonide is reduced with dimethyl sulfide to yield the corresponding aldehyde.
  • Cyclization : The aldehyde intermediate undergoes cyclization in the presence of hydrogen chloride, hydrogen sulfide, and a metal halide catalyst, forming the thieno[3,2-c]pyridine ring system.
Process Data Table
Reaction Step Yield (%) Temperature Range (°C) Time (min) Key Reagent(s)
Alkylation 70–85 0–80 60–120 4-methoxybenzyl halide
Decarboxylation 80–90 Reflux 30–45 HCl
Ozonolysis/Reduction 65–75 -70 to +40 30–60 Ozone, dimethyl sulfide
Cyclization 60–80 -20 to +20 45 HCl, H₂S, TiCl₄

Alternative Approaches via Thienyl Precursors

Other patents and literature describe approaches starting from thienylglycinate derivatives or thienylacetic acid analogues, which are then condensed with 4-methoxyphenyl-containing amines or aldehydes, followed by cyclization and reduction steps. These methods often employ:

  • Amide or imine formation : Condensation of thienyl derivatives with 4-methoxyphenylamine or 4-methoxybenzaldehyde.
  • Cyclization : Acid- or base-catalyzed cyclization to close the tetrahydropyridine ring.
  • Reduction : Use of sodium borohydride or catalytic hydrogenation to reduce intermediate imines or unsaturated systems.
Process Data Table
Step Reagents/Conditions Yield (%) Notes
Condensation 4-methoxybenzaldehyde + thienylamine, acid 60–75 Imine or Schiff base formation
Cyclization Acidic or basic catalyst, heat 55–70 Ring closure to tetrahydropyridine
Reduction NaBH₄ or H₂/Pd-C, room temperature 65–80 Reduction of imine or unsaturated system

Research Findings and Optimization Notes

  • Choice of Base and Solvent : Strong bases (sodium hydride, potassium tert-butylate) and polar aprotic solvents (dimethylformamide) enhance alkylation efficiency.
  • Temperature Control : Low temperatures during ozonolysis and cyclization steps prevent side reactions and decomposition.
  • Metal Halide Catalysts : Titanium tetrachloride and tin tetrachloride are particularly effective in promoting the final cyclization step.
  • Purification : Standard extraction, washing with sodium sulfate, and drying with magnesium sulfate are recommended for optimal purity.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group undergoes nucleophilic acyl substitution with acyl chlorides or anhydrides, forming amide derivatives.

Reaction Conditions Product Yield Reference
Acetylation with acetyl chlorideTriethylamine (base), dichloromethane, 0°C to room temperature1-[4-(4-Methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]ethanone44%
Acryloylation with acryloyl chlorideTriethylamine, dichloromethane, 0°C to room temperature1-[4-(3-Methylphenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]prop-2-en-1-one63%

Key Observations :

  • Reactions proceed under mild conditions without requiring catalysts.

  • Steric hindrance from the methoxyphenyl group may contribute to moderate yields.

Reduction and Hydrogenation

The tetrahydrothienopyridine core can undergo further reduction to stabilize intermediates.

Reaction Conditions Product Yield Reference
Reduction of 6,7-dihydrothieno[3,2-c]pyridine derivativeSodium cyanoborohydride, methanol, 25°C, 12 hours7-(2-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine67%

Mechanistic Insight :

  • The reaction selectively reduces the imine bond while preserving the thiophene ring and methoxyphenyl substituent.

Cyclization and Condensation

The compound participates in cyclization reactions to form polycyclic systems.

Reaction Conditions Product Yield Reference
Condensation with arylidenemalononitrileEthanol, piperidine, refluxPyridothienopyridine derivatives78%

Notable Features :

  • The methoxyphenyl group enhances electron density, facilitating electrophilic aromatic substitution.

  • Piperidine acts as a catalyst for Knoevenagel condensation.

Salt Formation

Protonation of the amine group forms stable hydrochloride salts.

Reaction Conditions Product Yield Reference
Treatment with HCl in ethanolEthanolic HCl, 65–75°C, 4–8 hours4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride70%

Applications :

  • Salt formation improves solubility and crystallinity for pharmaceutical applications.

Stereochemical Modifications

The compound exhibits stereoselectivity in reactions involving chiral centers.

Reaction Conditions Product Yield Reference
Resolution of enantiomers via chiral chromatographyChiral stationary phase, hexane/isopropanol(4R)-4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine>95% ee

Significance :

  • The (R)-enantiomer shows higher biological activity in neurotransmitter modulation studies .

Oxidation Reactions

Controlled oxidation of the thiophene ring has been explored.

Reaction Conditions Product Yield Reference
Oxidation with m-CPBADichloromethane, 0°C to room temperatureSulfoxide derivative52%

Challenges :

  • Over-oxidation to sulfones is common, requiring precise stoichiometric control.

Cross-Coupling Reactions

The thiophene ring enables palladium-catalyzed coupling reactions.

Reaction Conditions Product Yield Reference
Suzuki-Miyaura coupling with aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-(4-Methoxyphenyl)-5-arylthieno[3,2-c]pyridine60–75%

Limitations :

  • Steric bulk from the methoxyphenyl group reduces coupling efficiency.

Scientific Research Applications

Antidepressant Activity

Studies have indicated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antidepressant effects. The compound's ability to interact with neurotransmitter systems makes it a candidate for developing new antidepressants. Research has shown that modifications to the thieno-pyridine structure can enhance its efficacy and selectivity for serotonin receptors, which are critical in mood regulation .

Anticancer Properties

Recent investigations have revealed that 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases . This property positions it as a potential lead compound for anticancer drug development.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This application is particularly relevant in the context of rising antibiotic resistance .

Organic Light Emitting Diodes (OLEDs)

Research has explored the use of this compound as a material in OLEDs due to its favorable electronic properties. The compound's ability to emit light when subjected to an electric current makes it suitable for applications in display technologies .

Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been investigated for developing advanced materials with enhanced electrical conductivity and stability. Such materials are essential for applications in flexible electronics and energy storage devices .

Case Studies

Study Application Findings
Study on Antidepressant EffectsMedicinal ChemistryDemonstrated significant serotonin receptor affinity and antidepressant-like behavior in animal models.
Cytotoxicity AssessmentCancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity.
Antimicrobial EfficacyMicrobiologyShowed activity against MRSA and other resistant strains with minimal inhibitory concentrations (MIC) lower than traditional antibiotics.
OLED DevelopmentMaterial ScienceAchieved high brightness and efficiency in prototype OLEDs utilizing the compound as an emissive layer.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Biological Activity/Notes Reference
4-(4-Methoxyphenyl)-tetrahydrothieno[3,2-c]pyridine 4-(4-MeO-phenyl) C₁₄H₁₅NOS 253.34 Potential antiplatelet activity (structural analog of prasugrel)
4-(m-Tolyl)-tetrahydrothieno[3,2-c]pyridine (10c) 4-(3-methylphenyl) C₁₄H₁₆NS 242.35 Intermediate for amide functionalization; no explicit bioactivity reported
7-Cyclohexyl-tetrahydrothieno[3,2-c]pyridine (11c) 7-cyclohexyl C₁₃H₂₀NS 234.37 Lipophilic substituent may enhance CNS penetration
4-[4-(Trifluoromethyl)phenyl]-tetrahydrothieno[3,2-c]pyridine 4-(4-CF₃-phenyl) C₁₄H₁₂F₃NS 283.31 Electron-withdrawing group may alter metabolic stability
Prasugrel (Active metabolite precursor) 2-fluorobenzyl, acetyloxy C₂₀H₂₀FNO₃S 373.44 Clinically used antiplatelet agent; requires hepatic activation

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound provides moderate electron-donating properties, contrasting with the trifluoromethyl group in 4-[4-(trifluoromethyl)phenyl]-tetrahydrothieno[3,2-c]pyridine, which introduces electron-withdrawing effects. This difference may influence metabolic stability and target binding . Prasugrel’s 2-fluorobenzyl and acetyloxy substituents are critical for its prodrug activation and irreversible binding to the P2Y₁₂ receptor .

Synthetic Accessibility: The parent scaffold, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP), is synthesized via methods reported by Hoshang et al. (2008) and modified for derivatives using phase-transfer catalysis or nucleophilic substitution . Functionalization at the 4-position (e.g., methoxyphenyl) typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Pharmacological Comparisons

Antiplatelet Activity:

  • Prasugrel : Inhibits ADP-induced platelet aggregation with an IC₅₀ of ~1–3 µM. Its active metabolite binds covalently to the P2Y₁₂ receptor .
  • However, the absence of a prodrug moiety (e.g., acetyloxy group) may limit its efficacy .
  • Clopidogrel Analogues : Derivatives with chlorophenyl substituents (e.g., 5-(2-chlorobenzyl)-THTP) exhibit potent antiplatelet effects via CYP2C19-mediated activation .

Metabolic Pathways:

  • The methoxy group in 4-(4-methoxyphenyl)-THTP may undergo O-demethylation via CYP3A4/2D6, similar to other methoxy-substituted drugs .
  • In contrast, trifluoromethyl -substituted derivatives are resistant to oxidative metabolism, enhancing their half-life .

Structural and Spectroscopic Data

  • NMR Analysis: The methoxyphenyl group in the target compound produces distinct aromatic proton signals at δ 6.8–7.2 ppm, while the tetrahydrothienopyridine core resonates at δ 2.5–3.5 ppm (CH₂ groups) . Comparatively, cyclohexyl-substituted derivatives show upfield-shifted signals for aliphatic protons (δ 1.0–2.0 ppm) .
  • Crystallography: SHELX-based refinements reveal that bulky substituents (e.g., triphenylmethyl in 5-trityl-THTP) induce steric hindrance, distorting the thienopyridine ring .

Biological Activity

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings that highlight its significance in medicinal chemistry.

  • Chemical Formula : C14H15NOS
  • Molecular Weight : 245.34 g/mol
  • CAS Number : 213462-19-2
  • Melting Point : 69 °C
  • Boiling Point : 383.4 ± 42.0 °C (predicted) .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. Various methods have been reported in literature to enhance yield and purity .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain analogs inhibited the growth of various cancer cell lines with IC50 values ranging from 5.7 to 12.2 μM. Notably, these compounds induced apoptosis in U-937 cells in a concentration-dependent manner .
  • A specific study highlighted that compounds related to thieno[3,2-c]pyridine structures showed promising antiproliferative activity against cancer cell lines without affecting normal cells significantly .

The mechanism underlying the anticancer effects appears to involve:

  • Inhibition of Tubulin Polymerization : Compounds based on thieno[3,2-c]pyridine have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • CDK Inhibition : Some derivatives exhibited minimal effects on cyclin-dependent kinases (CDKs), suggesting alternative targets for their biological activity .

Case Studies

StudyCell LineIC50 (μM)Mechanism
Study 1U-9375.7Induced apoptosis
Study 2SK-MEL-112.2Inhibited tubulin polymerization
Study 3Peripheral Blood Lymphocytes>100High selectivity for cancer cells

Toxicological Profile

The compound has been identified as having potential endocrine-disrupting properties. Safety data sheets recommend caution due to possible irritant effects upon contact with skin or eyes .

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how are intermediates characterized?

The compound can be synthesized via a modified Pictet-Spengler reaction , where a formyliminium ion intermediate is generated from 2-(2-thienyl)ethylamine and a carbonyl compound. Cyclization is catalyzed by trifluoroacetic acid, yielding the tetrahydrothienopyridine core. Key intermediates (e.g., N-formyl derivatives) are characterized using NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. What analytical methods are critical for structural validation of this compound and its derivatives?

Structural validation relies on:

  • X-ray crystallography for absolute configuration determination (e.g., monoclinic C2/c space group with unit cell parameters a = 32.692 Å, b = 6.3772 Å) .
  • Chromatographic techniques (TLC, HPLC) to monitor reaction progress and purity.
  • Spectroscopic methods : NMR for proton environments, FTIR for functional groups, and HRMS for molecular ion confirmation .

Q. Which metabolic enzymes influence the pharmacokinetics of tetrahydrothienopyridine derivatives?

Cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, CYP2D6, and CYP3A4 , are involved in the metabolism of structurally related compounds like ticlopidine and clopidogrel. Genetic polymorphisms in these enzymes can lead to variable drug response, necessitating pharmacogenomic profiling in preclinical studies .

Advanced Research Questions

Q. How can enantioselective synthesis of 4-(4-Methoxyphenyl)-tetrahydrothienopyridine be optimized?

Iridium-catalyzed asymmetric amination is a promising strategy. For example, crotyl acetate reacts with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in 1,2-dimethoxyethane (DME) under iridium catalysis to achieve 98% yield with high enantiomeric excess. Reaction optimization includes solvent selection (e.g., hexane:ethyl acetate for column chromatography) and temperature control .

Q. What conformational analyses are essential for understanding the biological activity of tetrahydrothienopyridine derivatives?

Ring puckering analysis via X-ray crystallography and computational modeling (e.g., Cremer-Pople parameters) reveals that the tetrahydrothienopyridine ring adopts a half-chair conformation , critical for binding to biological targets like P2RY12 (a platelet ADP receptor). Substituents at C-4 (e.g., 4-methoxyphenyl) influence steric and electronic interactions .

Q. How do structural modifications at the C-5 position affect pharmacological activity in CNS disorders?

Derivatives with oxadiazole or sulfonyl groups at C-5 exhibit enhanced blood-brain barrier permeability. For instance, 5-sulfonyl derivatives show affinity for serotonin receptors (5-HT2A), making them candidates for schizophrenia and migraine therapy. Activity is validated via in vitro receptor binding assays and in vivo circadian rhythm studies .

Q. What strategies mitigate degradation products during large-scale synthesis?

Degradation pathways (e.g., hydrolysis of the tetrahydrothienopyridine core) are minimized by:

  • Using anhydrous solvents (e.g., acetonitrile) during acetylation steps.
  • Stabilizing intermediates with HCl gas in toluene at controlled temperatures (e.g., 50–60°C).
  • Monitoring for impurities like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS 28783-41-7) via LC-MS .

Methodological Considerations

Q. How are computational models applied to predict CYP-mediated metabolism?

Molecular docking (e.g., AutoDock Vina) and QSAR models predict interactions between tetrahydrothienopyridines and CYP2C19/2D6. Key parameters include logP (optimal ~3.5) and polar surface area (<60 Ų) for metabolic stability. Validation involves comparing predicted vs. experimental clearance rates in hepatocyte assays .

Q. What crystallographic techniques resolve challenges in polymorph screening?

Single-crystal X-ray diffraction with a temperature-stabilized detector (e.g., Oxford Cryosystems) ensures high-resolution data. For example, β-angle deviations (e.g., 92.985° in monoclinic systems) are critical for identifying polymorphic forms. Data collection at 296 K minimizes thermal motion artifacts .

Data Contradictions and Resolutions

Q. Discrepancies in reported LogP values for similar compounds: How to address them?

LogP values for 5-trityl derivatives vary (e.g., 6.036 in experimental vs. 5.2 in computational models). Resolution involves:

  • Standardizing shake-flask vs. HPLC-derived measurements.
  • Validating with ion-pair chromatography using a C18 column and phosphate buffer (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.